molecular formula C17H14N2OS B2789544 2-(4-Methoxyphenyl)-7-methylimidazo[2,1-b][1,3]benzothiazole CAS No. 38956-32-0

2-(4-Methoxyphenyl)-7-methylimidazo[2,1-b][1,3]benzothiazole

Cat. No. B2789544
CAS RN: 38956-32-0
M. Wt: 294.37
InChI Key: XPUBULNOUXFYNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(4-Methoxyphenyl)-7-methylimidazo[2,1-b][1,3]benzothiazole” is a compound that belongs to the class of organic compounds known as alpha amino acid amides . It is a part of a series of substituted benzothiazoles, bearing semicarbazone and thiosemicarbazone moieties . It is available as a pale yellow powder .


Synthesis Analysis

The synthesis of benzothiazole derivatives involves various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc . The reaction of 1,3-dihydro-2H-1,3-benzimidazole-2-thione with 4-fluorobenzaldehyde in DMSO gives 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde . The reaction of the obtained aldehyde with thiosemicarbazide in ethanol at reflux temperature yields 2-({4-[(1H-benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide .


Molecular Structure Analysis

The structure of the synthesized compounds was elucidated by 1H NMR, 13C NMR, IR and Mass spectral data . The structure of the synthesized compounds can also be viewed using Java or Javascript .


Chemical Reactions Analysis

The reaction of 2-aminothiophenol with aldehydes in DMF provides 2-substituted benzothiazoles . A straightforward synthesis of 2-arylbenzothiazoles from 2-aminothiophenol and aryl aldehydes in air/DMSO oxidant system is operationally simple, proceeds without catalysts, tolerates a wide range of functionalities, and provides desired products in good to excellent yields .


Physical And Chemical Properties Analysis

The compound is a pale yellow powder with a melting point of 175–178 °C . It has a linear formula of C16H14N2OS and a molecular weight of 282.367 .

Scientific Research Applications

Corrosion Inhibition

This compound has been studied for its corrosion inhibition behavior on mild steel . The research considered the corrosion inhibition of 2-(4-methoxyphenyl)-benzothiazole by electrochemical impedance spectroscopy (EIS). The inhibitor molecules’ inhibitory and adsorption were investigated by quantum calculation and molecular dynamics (MD) simulation .

Quantum Chemical Calculations

The molecular structure and vibrational frequencies of the compound in the ground state have been investigated with ab initio (HF) and density functional theory methods (BLYP, B3LYP, B3PW91 and mPW1PW91) implementing the standard 6–311G (d,p) basis set . The quantum calculations reveal suitable intrinsic molecular parameters of the inhibitor .

Molecular Dynamics Simulation

Molecular dynamics (MD) simulations predicted the parallel orientation of the inhibitor on the Fe (110) surface and the proper adsorption energy . This helps in understanding the interaction of the compound with metal surfaces.

Antitumor Activity

The benzothiazoyl-moiety is a structure element of compounds with potent and selective antitumor activity . For instance, 2-(4-aminophenyl)benzothiazoles exhibit nanomolar inhibitory activity against a range of human breast, ovarian, colon, and renal cell lines in vitro .

Treatment of Inflammatory Diseases

This compound has been reported to have significant pharmaceutical utilities, such as treatment of inflammatory diseases .

Treatment of Epilepsy

Another important application of this compound is in the treatment of epilepsy .

Analgesia

It has also been used for analgesia, which is pain relief .

Treatment of Viral Infections

This compound has been used in the treatment of viral infections .

Future Directions

Benzothiazole is a privileged scaffold in the field of synthetic and medicinal chemistry. Its derivatives and metal complexes possess a gamut of pharmacological properties and high degree of structural diversity that has proven it vital for the investigation for novel therapeutics . Future research could focus on the fabrication of 2-arylbenzothiazoles through different synthetic pathways and the development of more potent biologically active benzothiazole-based drugs .

properties

IUPAC Name

2-(4-methoxyphenyl)-6-methylimidazo[2,1-b][1,3]benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2OS/c1-11-3-8-15-16(9-11)21-17-18-14(10-19(15)17)12-4-6-13(20-2)7-5-12/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPUBULNOUXFYNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N3C=C(N=C3S2)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.